molecular formula C22H31N3O4S B2836154 2-(3-((2-(cyclohexylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide CAS No. 878057-07-9

2-(3-((2-(cyclohexylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide

Cat. No.: B2836154
CAS No.: 878057-07-9
M. Wt: 433.57
InChI Key: LGQXXDIQLSEWBL-UHFFFAOYSA-N
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Description

2-(3-((2-(cyclohexylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide is a synthetic sulfonylacetamide derivative of significant interest in medicinal chemistry and pharmacological research due to its potential as a modulator of Peroxisome Proliferator-Activated Receptors (PPARs) . Its molecular architecture, featuring a sulfonyl group bridging an indole core to a glycineamide fragment, is characteristic of ligands designed to interact with the PPARγ ligand-binding domain . Research into this compound is primarily focused on investigating its efficacy and selectivity in regulating genes involved in glucose and lipid metabolism . Consequently, it serves as a critical chemical tool for probing the complex signaling pathways of nuclear receptors and for the preclinical evaluation of novel therapeutic strategies for metabolic disorders such as type 2 diabetes and non-alcoholic fatty liver disease. The compound's research value is further amplified by its role in structure-activity relationship (SAR) studies aimed at optimizing the affinity and functional activity of indole-sulfonylacetamide-based scaffolds.

Properties

IUPAC Name

2-[3-[2-(cyclohexylamino)-2-oxoethyl]sulfonylindol-1-yl]-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O4S/c1-3-24(4-2)22(27)15-25-14-20(18-12-8-9-13-19(18)25)30(28,29)16-21(26)23-17-10-6-5-7-11-17/h8-9,12-14,17H,3-7,10-11,15-16H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGQXXDIQLSEWBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((2-(cyclohexylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide typically involves multiple steps. One common approach starts with the preparation of the indole core, followed by the introduction of the sulfonyl group and the cyclohexylamino moiety. The final step involves the attachment of the N,N-diethylacetamide group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-(3-((2-(cyclohexylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to modify the functional groups attached to the indole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

2-(3-((2-(cyclohexylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3-((2-(cyclohexylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The indole ring may also interact with various receptors and enzymes, modulating their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their distinguishing features are summarized below:

Compound Name / ID Core Structure Key Substituents Physicochemical Properties Reference Evidence
Target Compound Indole Cyclohexylamino-sulfonyl, diethylacetamide Likely moderate lipophilicity* N/A
N-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-3-(sulfamoyl-amino)benzenesulfonamide (6d, ) Benzenesulfonamide Benzhydrylpiperazine, sulfamoyl Melting point: 198°C
N-Substituted 2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide () Indole Adamantane, oxoacetamide Rigid adamantane enhances stability
2-(1H-Indol-3-yl)-N-(1-phenyl-ethyl)acetamide () Indole Phenyl-ethyl, acetamide Stereocenter (S-configuration)
2-(3-((Benzo[d][1,3]dioxol-5-ylmethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide () Indole Benzodioxolylmethyl-sulfonyl Electron-rich dioxolane ring

*Predicted based on cyclohexyl and diethyl groups.

Key Observations :

  • Cyclohexyl vs.
  • Sulfonyl Linkages (): The benzhydrylpiperazine-sulfamoyl group in and benzodioxolylmethyl-sulfonyl in demonstrate how sulfonyl substituents influence solubility and bioactivity. The cyclohexylamino-sulfonyl group in the target compound may balance lipophilicity and metabolic stability .

Biological Activity

The compound 2-(3-((2-(cyclohexylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide (CAS Number: 878057-07-9) is a sulfonamide derivative with potential biological activity. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H31N3O4SC_{22}H_{31}N_{3}O_{4}S, with a molecular weight of 433.6 g/mol. The structure includes an indole ring, a cyclohexylamino group, and a sulfonyl moiety, which are significant for its biological activity.

PropertyValue
Molecular FormulaC22H31N3O4S
Molecular Weight433.6 g/mol
CAS Number878057-07-9

Synthesis

The synthesis of this compound involves the coupling of cyclohexylamine with a sulfonylated indole derivative. The reaction conditions typically include standard organic synthesis techniques such as condensation reactions under controlled temperatures.

Biological Activity

Research indicates that compounds containing sulfonamide and indole structures exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The following sections detail specific biological activities associated with this compound.

Antimicrobial Activity

A study evaluated the antimicrobial activity of related compounds, revealing that indole derivatives often display significant antifungal and antibacterial properties. For instance, similar sulfonamide-containing compounds showed minimum inhibitory concentrations (MICs) in the range of 0.05 to 0.32 µg/mL against various pathogens, suggesting potential for similar efficacy in our compound .

The proposed mechanism of action for sulfonamide derivatives involves the inhibition of bacterial dihydropteroate synthase (DHPS), a key enzyme in folate synthesis. This inhibition disrupts nucleic acid synthesis, leading to bacterial cell death. Additionally, indole derivatives have been reported to modulate inflammatory pathways by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in prostaglandin synthesis .

Case Studies

  • Antimicrobial Efficacy : In vitro studies have demonstrated that related compounds exhibit potent activity against Staphylococcus aureus and Escherichia coli, with MIC values significantly lower than standard antibiotics .
  • Anti-inflammatory Properties : A series of experiments showed that indole derivatives can reduce inflammation markers in animal models, suggesting that our compound may also possess anti-inflammatory effects due to its structural similarities to known anti-inflammatory agents .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of indole-based compounds:

  • Indole Sulfonamides : These compounds have shown promising results in inhibiting COX enzymes, with some derivatives achieving selectivity for COX-2 over COX-1, minimizing gastrointestinal side effects associated with non-selective NSAIDs .
  • Antifungal Activity : Compounds structurally similar to our target have demonstrated antifungal activity against strains like Candida albicans, with MIC values indicating effectiveness comparable to established antifungal agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-((2-(cyclohexylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide, and what reaction conditions are critical for high yield?

  • The synthesis of indole-sulfonamide-acetamide derivatives typically involves multi-step reactions, including sulfonylation of the indole core, alkylation, and amide coupling. Key steps include:

  • Sulfonylation : Reacting the indole moiety with a sulfonyl chloride derivative under anhydrous conditions (e.g., DCM, 0–5°C) to introduce the sulfonyl group .
  • Amide bond formation : Using carbodiimide coupling agents (e.g., EDC/HOBt) to attach the cyclohexylamino and diethylacetamide groups. Solvent choice (DMF or dichloromethane) and pH control (neutral to slightly basic) are critical to minimize side reactions .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization ensure >95% purity .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR are essential for verifying substituent positions (e.g., indole C3-sulfonyl group, cyclohexylamino protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ peak at 458.562 for C27_{27}H30_{30}N4_4O3_3S) .
  • Infrared Spectroscopy (IR) : Detects characteristic peaks for sulfonyl (1150–1300 cm1^{-1}) and amide (1650–1750 cm1^{-1}) groups .

Q. What preliminary biological activities have been reported for structurally similar indole-sulfonamide derivatives?

  • Anticancer activity : Analogous compounds exhibit IC50_{50} values in the micromolar range against cancer cell lines (e.g., MCF-7, HeLa) via apoptosis induction .
  • Antiviral potential : Sulfonamide-linked indoles show inhibitory effects on viral proteases (e.g., SARS-CoV-2 3CLpro) in vitro .
  • Anti-inflammatory properties : Cyclohexylamino groups in similar structures reduce TNF-α and IL-6 production in macrophage models .

Advanced Research Questions

Q. How can researchers address solubility and bioavailability challenges in preclinical studies of this compound?

  • Solubility enhancement : Co-solvent systems (e.g., PEG-400/water) or cyclodextrin inclusion complexes improve aqueous solubility .
  • Prodrug strategies : Esterification of the acetamide group or incorporation of ionizable moieties (e.g., tertiary amines) can enhance membrane permeability .
  • In silico modeling : Tools like SwissADME predict logP and solubility, guiding structural modifications .

Q. What experimental design considerations are critical for resolving contradictions in reported biological data for indole-sulfonamides?

  • Standardized assays : Discrepancies in IC50_{50} values often arise from variations in cell culture conditions (e.g., serum concentration, incubation time). Use validated protocols (e.g., NCI-60 panel for cytotoxicity) .
  • Metabolic stability testing : Hepatic microsome assays identify rapid degradation pathways (e.g., cytochrome P450 oxidation of the indole ring) that may explain inconsistent in vivo results .
  • Orthogonal validation : Combine biochemical (e.g., enzyme inhibition) and phenotypic (e.g., cell migration) assays to confirm mechanism-specific activity .

Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?

  • Substituent variation : Replace the cyclohexyl group with smaller (cyclopentyl) or bulkier (adamantyl) amines to assess steric effects on target binding .
  • Sulfonyl group modification : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to enhance metabolic stability .
  • Diethylacetamide substitution : Compare with dimethyl or pyrrolidinyl acetamides to balance lipophilicity and hydrogen-bonding capacity .

Q. What methodologies are recommended for identifying the primary molecular targets of this compound?

  • Chemoproteomics : Use activity-based protein profiling (ABPP) with a biotinylated analog to pull down binding proteins from cell lysates .
  • Kinase screening panels : Test against 300+ kinases to identify off-target effects (e.g., inhibition of Aurora kinase observed in related indole derivatives) .
  • Molecular docking : Map the compound to potential targets (e.g., HSP90, tubulin) using AutoDock Vina and validate with surface plasmon resonance (SPR) .

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